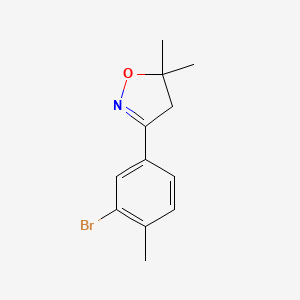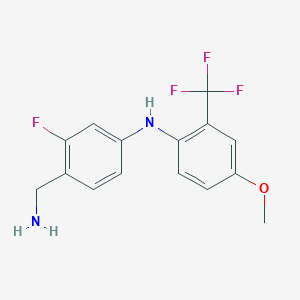
Magnesium neo decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium neo decanoate, also known as magnesium neodecanoate, is a chemical compound with the molecular formula C20H38MgO4. It is a magnesium salt of 3,3,5,5-tetramethylhexanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of magnesium 3,3,5,5-tetramethylhexanoate typically involves the reaction of magnesium oxide or magnesium hydroxide with 3,3,5,5-tetramethylhexanoic acid. The reaction is carried out in an organic solvent such as toluene or xylene under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of magnesium 3,3,5,5-tetramethylhexanoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Magnesium neo decanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield magnesium metal.
Substitution: It can participate in substitution reactions where the magnesium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Reagents like sodium or potassium salts are used for substitution reactions.
Major Products Formed:
Oxidation: Magnesium oxide and organic by-products.
Reduction: Magnesium metal and organic residues.
Substitution: New metal salts and organic compounds.
Aplicaciones Científicas De Investigación
Magnesium neo decanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It is studied for its potential role in biological systems and enzyme functions.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of magnesium 3,3,5,5-tetramethylhexanoate involves its interaction with various molecular targets. In biological systems, it can act as a cofactor for enzymes, influencing metabolic pathways and cellular functions. In industrial applications, it acts as a catalyst, facilitating chemical reactions by lowering activation energy .
Comparación Con Compuestos Similares
- Magnesium carbonate
- Magnesium chloride
- Magnesium citrate
- Magnesium hydroxide
- Magnesium oxide
- Magnesium sulfate
Comparison: Magnesium neo decanoate is unique due to its specific structure and properties. Unlike other magnesium compounds, it has a branched aliphatic chain, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in specialized applications where other magnesium compounds may not be as effective .
Propiedades
Fórmula molecular |
C20H38MgO4 |
|---|---|
Peso molecular |
366.8 g/mol |
Nombre IUPAC |
magnesium;7,7-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.Mg/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
Clave InChI |
OQWBVEQWPPRAMU-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,5-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B8272013.png)







![7-(2-Hydroxyethylamino)-5-methyl-3-phenyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8272072.png)



